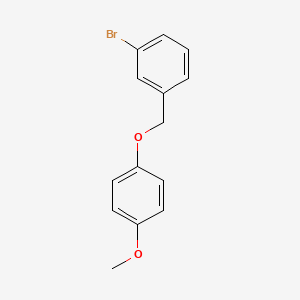

3-Bromobenzyl-(4-methoxyphenyl)ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(4-methoxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMCQLZMIKNKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromobenzyl 4 Methoxyphenyl Ether

Strategic Approaches to Aryl-Alkyl Ether Linkage Formation

The crucial step in the synthesis of 3-Bromobenzyl-(4-methoxyphenyl)ether is the formation of the ether bond between the 3-bromobenzyl and 4-methoxyphenyl (B3050149) moieties. Various strategies have been developed to achieve this transformation efficiently.

The Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide, remains a fundamental and widely used method for preparing ethers. numberanalytics.comnumberanalytics.com For the synthesis of this compound, this involves the reaction of 4-methoxyphenoxide with a 3-bromobenzyl halide. Optimization of this protocol is critical to maximize yield and minimize side reactions, such as elimination or undesired nucleophilic substitution on the aromatic ring. numberanalytics.com

Key parameters for optimization include the choice of base, solvent, and reaction conditions. Strong bases are typically required to fully deprotonate the 4-methoxyphenol (B1676288), generating the nucleophilic phenoxide. Polar aprotic solvents are preferred as they effectively solvate the counter-ion of the base without interfering with the nucleophile, thereby enhancing reaction rates. numberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yields

| Base | Solvent | Typical Yield (%) | Rationale |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 | Strong, non-nucleophilic base in a polar aprotic solvent enhances alkoxide nucleophilicity. numberanalytics.com |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (B87167) (DMSO) | 90 | A strong, sterically hindered base in a highly polar aprotic solvent favors substitution. numberanalytics.comnumberanalytics.com |

| Potassium Carbonate (K₂CO₃) | Acetone | Moderate | A weaker base, often used under phase-transfer catalysis conditions to improve efficiency. |

Modern advancements in this classical reaction include the use of microwave irradiation to significantly reduce reaction times and potentially improve yields. numberanalytics.comnumberanalytics.com The application of phase-transfer catalysts can also be beneficial, particularly when using inorganic bases like potassium carbonate, by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the benzyl (B1604629) halide. numberanalytics.com

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct Pd-catalyzed C-O coupling (a variant of the Buchwald-Hartwig amination) between an aryl halide and an alcohol can be used for ether synthesis, these catalysts are more frequently employed in the synthesis of complex precursors.

For instance, palladium catalysts are instrumental in functionalizing the aromatic rings of the precursors before the ether linkage is formed. Reactions such as the Heck reaction can be used to build complex carbon skeletons. organic-chemistry.org A study on an improved Heck reaction for synthesizing α-benzyl-β-keto esters from aryl bromides highlights the systematic screening of catalysts, bases, and solvents to achieve high efficiency. organic-chemistry.org In that work, Pd(dbpf)Cl₂ was identified as a highly effective catalyst in dimethylformamide (DMF). organic-chemistry.org Similarly, Sonogashira coupling reactions, catalyzed by palladium complexes, can be used to introduce alkyne functionalities onto precursors like 2-bromobenzyl alcohols, which can then undergo further transformations. researchgate.net These methodologies allow for the construction of elaborate molecular architectures that can later be converted to the target ether.

Beyond the Williamson synthesis, other methods for forming the ether linkage are being explored.

Catalytic Williamson Ether Synthesis (CWES): A "green" alternative to the classical method aims to use less reactive, low-cost alkylating agents at high temperatures (above 300 °C) to avoid the production of salt byproducts. researchgate.net This process can convert phenols and alcohols into ethers with water as the only byproduct, making it suitable for industrial-scale production of compounds like anisole (B1667542) and other alkyl aryl ethers. researchgate.net

One-Pot Baeyer-Villiger Oxidation/Etherification: A novel method has been developed that produces hydroxy-substituted phenolic ethers in a one-pot process. core.ac.uk The reaction involves the oxidation of a hydroxy-substituted acetophenone (B1666503) or benzaldehyde (B42025) in the presence of an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) and an alcohol, such as methanol (B129727). This approach leads directly to the formation of a methoxyphenyl ether, such as 4-methoxyphenol, in high yield. core.ac.uk This strategy could potentially be adapted for a convergent synthesis.

Precursor Design and Synthesis Strategies for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a 3-bromobenzyl halide and 4-methoxyphenol.

The primary precursor, 3-bromobenzyl bromide, is typically synthesized from 3-bromotoluene (B146084). Several methods are available for this benzylic halogenation.

Radical Bromination with NBS: A common laboratory method involves the reaction of 3-bromotoluene with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, using a radical initiator such as azobisisobutyronitrile (AIBN). guidechem.com This reaction proceeds via a free-radical mechanism and is selective for the benzylic position. A reported synthesis using this method achieved a 70% yield after refluxing for three hours. guidechem.com

Photobromination: An alternative route is the direct bromination of 3-bromotoluene with elemental bromine (Br₂) under photochemical irradiation. prepchem.com This method requires careful control of the bromine addition to ensure monobromination at the benzylic position. The reaction is typically performed in carbon tetrachloride, and yields of around 75% have been reported. prepchem.com

The resulting 3-bromobenzyl bromide is a versatile intermediate. guidechem.com Its benzylic bromide is a potent electrophile, amenable to nucleophilic substitution reactions, making it an ideal substrate for the Williamson ether synthesis. nih.gov

Table 2: Comparison of Synthesis Methods for 3-Bromobenzyl Bromide

| Starting Material | Reagents | Conditions | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromotoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | CCl₄, Reflux, 3h | 70 | guidechem.com |

| 3-Bromotoluene | Bromine (Br₂) | CCl₄, Irradiation (500W lamp), Boiling | 75 | prepchem.com |

4-Methoxyphenol (also known as mequinol) is the other key precursor. It can be prepared through several distinct synthetic pathways.

Methylation of Hydroquinone (B1673460): The most direct method is the selective mono-methylation of hydroquinone. This can be achieved using dimethyl sulfate (B86663) with sodium hydroxide (B78521) in a benzene-water mixture. Another approach involves reacting hydroquinone with methanol under pressure at elevated temperatures in the presence of a cupric chloride catalyst.

Oxidation of p-Anisaldehyde: 4-Methoxyphenol can be synthesized from p-anisaldehyde via a Baeyer-Villiger oxidation. mdma.ch This reaction often uses hydrogen peroxide in the presence of a catalyst, such as a selenium-based catalyst or formic acid, followed by alkaline hydrolysis to yield the desired phenol (B47542). mdma.chchemicalbook.com Yields as high as 93% have been reported for this transformation. mdma.chchemicalbook.com

Free-Radical Monoetherification of Hydroquinone: An interesting route involves the reaction of hydroquinone with methanol, initiated by sodium nitrite (B80452) (NaNO₂) and sulfuric acid. sciencemadness.org This method proceeds at room temperature and provides a selective pathway to the monomethylated product. sciencemadness.org

Once prepared, the primary reactive site of 4-methoxyphenol for this synthesis is the hydroxyl group, which is deprotonated to form the nucleophilic phenoxide required for the etherification reaction.

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction involving an alkoxide nucleophile and an alkyl halide. masterorganicchemistry.comlibretexts.org In this case, the reaction involves the deprotonation of 4-methoxyphenol to form the 4-methoxyphenoxide, which then acts as a nucleophile to displace the bromide from 3-bromobenzyl bromide. The efficiency and yield of this process are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, the presence and nature of catalysts, and the physical conditions under which the reaction is conducted.

Investigation of Solvent Systems and Their Impact on Reaction Kinetics

Polar aprotic solvents are generally preferred for this synthesis as they can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the phenoxide, leaving the oxygen anion relatively free and highly nucleophilic. jk-sci.com This enhances the reaction kinetics of the desired SN2 pathway. In contrast, protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate. Common choices for this type of synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724). masterorganicchemistry.comjk-sci.com Tetrahydrofuran (THF) is also a viable option, particularly when strong, non-nucleophilic bases like sodium hydride (NaH) are used to generate the alkoxide. masterorganicchemistry.com

Table 1: Impact of Different Solvent Systems on the Synthesis of this compound

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Impact on Reaction Kinetics |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High. Excellent solubility for phenoxide salts, promotes fast SN2 reaction rates. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very High. Strong solvating power for cations, significantly enhances nucleophilicity and reaction rate. masterorganicchemistry.comjk-sci.com |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Moderate to High. Good alternative to DMF/DMSO, though generally results in slightly slower kinetics. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate. Less polar, but effective especially with strong bases like NaH that have low solubility. masterorganicchemistry.com |

Evaluation of Catalytic Systems and Promoters for Ether Formation

While the classical Williamson synthesis can proceed with only a strong base, modern methodologies often employ catalytic systems to improve reaction efficiency, allow for milder conditions, and enhance yields.

Base-Promoted Synthesis: The most fundamental approach uses a stoichiometric amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.com NaH is highly effective as it irreversibly deprotonates the phenol, producing hydrogen gas as the only byproduct. K₂CO₃ is a weaker, non-hygroscopic base that is often used in polar aprotic solvents like DMF at elevated temperatures.

Phase-Transfer Catalysis (PTC): To overcome solubility issues between an aqueous base (like NaOH) and the organic reactants, a phase-transfer catalyst can be employed. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or other quaternary ammonium salts facilitate the transfer of the phenoxide from the aqueous phase to the organic phase, where it can react with the 3-bromobenzyl bromide. This method avoids the need for expensive, anhydrous polar aprotic solvents.

Transition Metal Catalysis: Although more commonly associated with the synthesis of diaryl ethers, transition metal-catalyzed C-O cross-coupling reactions represent an advanced alternative. researchgate.net Copper-catalyzed Ullmann-type reactions or Palladium-catalyzed Buchwald-Hartwig couplings are powerful methods for forming C-O bonds. researchgate.netorganic-chemistry.org For a benzylic ether synthesis, these are generally not the primary choice but offer pathways for more complex analogues where the traditional Williamson synthesis might fail. For instance, a copper(I) salt could potentially facilitate the coupling under milder conditions than the uncatalyzed thermal reaction. jk-sci.com

Table 2: Comparison of Catalytic and Promoter Systems

| System | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Strong Base | NaH, KH | Anhydrous THF or DMF, 0°C to RT | High yield, irreversible deprotonation drives reaction forward. masterorganicchemistry.com | Requires anhydrous conditions, NaH is flammable. |

| Weak Base | K₂CO₃, Cs₂CO₃ | DMF or Acetone, 50-100°C | Easier to handle, less hazardous than hydrides. jk-sci.com | Requires higher temperatures, slower reaction times. |

| Phase-Transfer | NaOH (aq), TBAB | Dichloromethane or Toluene, RT to reflux | Uses inexpensive bases and solvents, simple setup. | Catalyst may need to be removed during purification. |

Influence of Temperature, Pressure, and Stoichiometry on Synthetic Efficiency

The physical parameters of the reaction are crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Temperature: The reaction rate is directly influenced by temperature. Higher temperatures generally lead to faster reaction kinetics. However, for SN2 reactions involving benzylic halides, excessively high temperatures can promote side reactions. While elimination (E2) is not a major concern with a phenoxide base, side reactions like decomposition or undesired couplings could occur. A typical temperature range for this synthesis using a base like K₂CO₃ in DMF would be between 60°C and 100°C. When using a highly reactive system like NaH in THF, the reaction often proceeds readily at room temperature or slightly above.

Pressure: The synthesis of this compound is typically conducted at atmospheric pressure. The use of elevated pressure is not necessary as the reagents are not highly volatile under standard reaction temperatures, and pressure has a negligible effect on the kinetics of this liquid-phase reaction.

Stoichiometry: The molar ratio of the reactants is a key factor in driving the reaction to completion. To ensure that the more valuable reagent is fully consumed, a slight excess of the other, less expensive reagent is often used. In this synthesis, 4-methoxyphenol is generally less costly than 3-bromobenzyl bromide. Therefore, using a slight excess of the 4-methoxyphenoxide (e.g., 1.1 to 1.2 equivalents) can help ensure that all of the 3-bromobenzyl bromide reacts, maximizing the yield of the desired ether product.

Table 3: Hypothetical Optimization of Reaction Conditions

| Entry | 4-Methoxyphenol (equiv.) | 3-Bromobenzyl bromide (equiv.) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 60 | 12 | 75 |

| 2 | 1.2 | 1.0 | 60 | 12 | 85 |

| 3 | 1.2 | 1.0 | 80 | 6 | 92 |

| 4 | 1.0 | 1.2 | 80 | 6 | 88 |

Advanced Purification and Isolation Techniques for this compound

Following the completion of the synthesis, a multi-step process is required to isolate and purify the this compound from unreacted starting materials, the base or catalyst, and any byproducts.

Initial Work-up: The first step involves quenching the reaction mixture, typically by adding water or a dilute aqueous acid to neutralize any remaining base and phenoxide. The crude product is then transferred to a separatory funnel and extracted into an organic solvent that is immiscible with water, such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. The organic layer is subsequently washed with water and then with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. Finally, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Chromatographic Purification: The primary method for purifying ethers of this type is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar organic compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is used as the eluent. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the product spot and any impurities. For this compound, a gradient or isocratic system starting with a low percentage of ethyl acetate in hexane would likely be effective.

Recrystallization: If the purified ether is a solid at room temperature, recrystallization can be employed as a final purification step to obtain a highly pure, crystalline product. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility at high temperature and low solubility at low temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. A suitable solvent system might be ethanol or a mixture of hexane and ethyl acetate.

Table 4: Summary of Purification and Isolation Techniques

| Technique | Purpose | Description | Key Parameters |

|---|---|---|---|

| Liquid-Liquid Extraction | Initial separation from water-soluble impurities. | Partitioning the product between an aqueous phase and an immiscible organic solvent. | Choice of organic solvent (e.g., ethyl acetate), pH of aqueous phase. |

| Column Chromatography | Primary purification to separate product from starting materials and byproducts. | Eluting the crude mixture through a column of stationary phase (silica gel) with a liquid mobile phase. ias.ac.in | Eluent system (e.g., hexane/ethyl acetate ratio), column dimensions. |

| Recrystallization | Final purification of a solid product to achieve high purity. | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent, cooling rate. |

Chemical Reactivity and Mechanistic Studies of 3 Bromobenzyl 4 Methoxyphenyl Ether

Reactivity Profiles at the Benzyl (B1604629) Bromide Functional Group

The carbon-bromine bond at the benzylic position is the most reactive site in the molecule for transformations involving nucleophiles or organometallic reagents. This reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic nature of the bromide allows it to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The choice of pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comscribd.com

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. youtube.com This mechanism results in an inversion of stereochemistry if the carbon were chiral.

SN1 Pathway : This pathway is favored in the presence of weak nucleophiles and polar protic solvents (solvolysis). The reaction proceeds through a two-step mechanism. masterorganicchemistry.com The rate-determining first step is the departure of the bromide leaving group to form a relatively stable benzylic carbocation. This stability is due to the delocalization of the positive charge into the adjacent aromatic ring. scribd.com The carbocation is then rapidly attacked by the nucleophile. Reactions proceeding through this mechanism typically result in a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com

The table below illustrates the expected products from reactions with various nucleophiles.

| Nucleophile | Conditions | Major Product | Predominant Mechanism |

| Cyanide (CN⁻) | Polar aprotic solvent (e.g., DMSO) | 3-(4-Methoxyphenoxymethyl)benzonitrile | SN2 |

| Hydroxide (B78521) (OH⁻) | Water/THF | (3-(4-Methoxyphenoxymethyl)phenyl)methanol | SN1/SN2 |

| Methoxide (CH₃O⁻) | Methanol (B129727) | 3-Methoxymethyl-(4-methoxyphenyl)ether | SN2 |

| Water (H₂O) | Heating (Solvolysis) | (3-(4-Methoxyphenoxymethyl)phenyl)methanol | SN1 |

| Azide (N₃⁻) | Acetone/Water | 1-(Azidomethyl)-3-(4-methoxyphenoxymethyl)benzene | SN2 |

Elimination Reactions for Olefin Formation

While substitution reactions are generally favored for benzylic halides, elimination reactions (E1 and E2) can occur, particularly in the presence of strong, sterically hindered bases. msu.edu These reactions lead to the formation of olefins, although for a primary benzylic bromide like 3-Bromobenzyl-(4-methoxyphenyl)ether, this is typically a minor pathway unless the benzylic carbon has adjacent protons, which it does not. Therefore, classic elimination to form a C=C double bond is not a primary reaction pathway for this specific molecule. Competition between substitution and elimination is more relevant for secondary and tertiary benzylic halides. For primary halides, E2 elimination is generally disfavored compared to SN2 substitution. msu.edu

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) Employing the Bromide Moiety

The bromide moiety serves as an excellent electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The reaction is tolerant of a wide range of functional groups. nih.gov

Stille Coupling : In the Stille reaction, the coupling partner is an organotin compound (organostannane). organic-chemistry.org Palladium catalysts are typically employed. wikipedia.orgharvard.edu While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling : This reaction utilizes an organozinc reagent as the nucleophilic partner, typically catalyzed by nickel or palladium complexes. organic-chemistry.org Negishi couplings are known for their high reactivity and functional group tolerance. organic-chemistry.orgnih.govthieme-connect.com

The following table provides examples of potential cross-coupling products.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Benzyl-(4-methoxyphenyl)ether |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-Allyl-(4-methoxyphenyl)ether |

| Negishi | Phenylzinc chloride | PdCl₂(dppf) or Ni(acac)₂ | 3-Benzyl-(4-methoxyphenyl)ether |

| Alkynylation | Lithium acetylide | [Pd(μ-I)PᵗBu₃]₂ | 3-(Prop-2-yn-1-yl)-(4-methoxyphenyl)ether |

Reactivity Characteristics of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. The 4-methoxyphenyl (B3050149) ring is also susceptible to electrophilic attack due to the activating effect of the ether and methoxy (B1213986) substituents.

Investigation of Ether Cleavage Reactions and Their Selectivity

Cleavage of the C-O ether bond typically requires strong reagents. For an aryl benzyl ether, the cleavage is selective and occurs at the benzyl-oxygen bond, as the aryl-oxygen bond is stronger and less reactive.

Common reagents for ether cleavage include:

Strong Brønsted Acids : Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the benzylic carbon. This yields 3-bromobenzyl bromide (or iodide) and 4-methoxyphenol (B1676288).

Lewis Acids : Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers. It coordinates to the ether oxygen, facilitating the cleavage to give the corresponding phenol (B47542) after workup.

Oxidative Cleavage : The p-methoxybenzyl (PMB) ether group is particularly susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This method is chemoselective and proceeds under milder conditions than acid-based cleavage.

| Reagent | Conditions | Products |

| HBr (excess) | Heat | 3-Bromobenzyl bromide and 4-Methoxyphenol |

| BCl₃ with scavenger | Low temperature | 3-Bromobenzyl chloride and 4-Methoxyphenol organic-chemistry.org |

| Acetic Acid | 90 °C | 3-Bromobenzyl acetate (B1210297) and 4-Methoxyphenol tandfonline.com |

| DDQ | CH₂Cl₂/H₂O | 3-Bromobenzaldehyde and 4-Methoxyphenol |

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl Ring

The 4-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of both the ether oxygen and the methoxy group. researchgate.netbyjus.com Both groups are ortho, para-directing. Since the para position is occupied by the ether linkage, electrophilic attack will be directed to the positions ortho to the activating groups. libretexts.org The methoxy group is a stronger activating group than the benzyloxy ether, and thus will primarily direct substitution to the positions ortho to it (C3 and C5).

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Bromobenzyl-(2-nitro-4-methoxyphenyl)ether |

| Halogenation | Br₂, FeBr₃ | 3-Bromobenzyl-(2-bromo-4-methoxyphenyl)ether |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(3-Bromobenzyloxy)-5-methoxyphenyl)ethan-1-one |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 3-Bromobenzyl-(2-methyl-4-methoxyphenyl)ether |

Elucidation of Reaction Mechanisms Through Kinetic, Spectroscopic, and Computational Approaches

The elucidation of reaction mechanisms for a compound like this compound would involve a combination of kinetic studies, spectroscopic analysis, and computational modeling.

Kinetic Studies: Kinetic experiments would be fundamental in determining the rate law of a reaction, which in turn provides insights into the molecularity of the rate-determining step. For example, in a nucleophilic substitution reaction, a second-order rate law (rate = k[ether][nucleophile]) would suggest an SN2 mechanism, while a first-order rate law (rate = k[ether]) would be indicative of an SN1 pathway. By systematically varying the concentrations of the reactants and monitoring the reaction rate, the order of the reaction with respect to each component can be determined.

Spectroscopic Approaches: Spectroscopic techniques are invaluable for identifying reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to characterize the starting material and the final products. In-situ NMR monitoring could potentially detect the formation of reaction intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for tracking the disappearance of the C-O-C ether stretch and the appearance of new functional groups, such as a hydroxyl group in a cleavage reaction.

Mass Spectrometry (MS): MS would be employed to determine the molecular weight of the products and to gain structural information from fragmentation patterns.

Computational Approaches: In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting reactivity and exploring potential reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and thus predict the most likely mechanism. These calculations can also provide insights into the electronic structure of the molecule and how the bromo and methoxy substituents influence its reactivity.

For example, a computational study on the acid-catalyzed cleavage of this compound could compare the activation energies for the SN1 and SN2 pathways at both the benzylic and aryl carbons. This would help to predict the regioselectivity of the cleavage.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on the bond dissociation energies (BDEs) of the two C-O bonds in this compound, which would be crucial for understanding its thermal decomposition or radical reactions.

| Bond | Computational Method | Calculated BDE (kcal/mol) |

| 3-Bromobenzyl-O | DFT (B3LYP/6-31G) | Data not available |

| 4-Methoxyphenyl-O | DFT (B3LYP/6-31G) | Data not available |

Note: The values in this table are placeholders as specific experimental or computational data for this compound are not available.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Bromobenzyl 4 Methoxyphenyl Ether and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the precise atomic arrangement of 3-Bromobenzyl-(4-methoxyphenyl)ether.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the two separate aromatic rings. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield to the 3.4-4.5 δ region. libretexts.org The anticipated chemical shifts (in ppm) and splitting patterns are detailed in the table below.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum is anticipated to display 12 distinct signals, as two pairs of carbons on the para-substituted methoxyphenyl ring are chemically equivalent. Key signals include the methoxy carbon, the benzylic methylene carbon, and the carbons of the two aromatic rings, including the two carbons directly bonded to the bromine atom and the ether oxygen.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -OC H₃ | ~3.79 | Singlet (s) | ~55.6 |

| -O-C H₂-Ar | ~4.95 | Singlet (s) | ~70.0 |

| C1' (C-O) | - | - | ~154.1 |

| C2'/C6' (CH) | ~6.90 | Doublet (d) | ~115.8 |

| C3'/C5' (CH) | ~6.87 | Doublet (d) | ~114.8 |

| C4' (C-OCH₃) | - | - | ~159.5 |

| C1'' (C-CH₂) | - | - | ~140.0 |

| C2'' (CH) | ~7.50 | Singlet (s) | ~130.5 |

| C3'' (C-Br) | - | - | ~122.8 |

| C4'' (CH) | ~7.42 | Doublet (d) | ~130.3 |

| C5'' (CH) | ~7.25 | Triplet (t) | ~126.9 |

| C6'' (CH) | ~7.29 | Doublet (d) | ~131.5 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For this compound, COSY is expected to show correlations between the adjacent aromatic protons on both the 3-bromobenzyl and 4-methoxyphenyl (B3050149) rings, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. youtube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the signal at ~4.95 ppm to the benzylic carbon at ~70.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is essential for connecting different fragments of the molecule. youtube.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the benzylic protons (-CH₂-) to the aromatic carbons C1'', C2'', and C6'' of the bromobenzyl ring.

A crucial correlation from the benzylic protons (-CH₂-) across the ether oxygen to carbon C1' of the methoxyphenyl ring.

Correlations from the methoxy protons (-OCH₃) to carbon C4' of the methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. This is useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the benzylic protons (-CH₂-) and the ortho-protons (H-2'' and H-6'') on the 3-bromobenzyl ring.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |

| COSY | Aromatic Protons (Ring 1) | Adjacent Aromatic Protons | Connectivity within the 4-methoxyphenyl ring |

| COSY | Aromatic Protons (Ring 2) | Adjacent Aromatic Protons | Connectivity within the 3-bromobenzyl ring |

| HSQC | -OCH₃ (~3.79 ppm) | -OC H₃ (~55.6 ppm) | Direct C-H bond of the methoxy group |

| HSQC | -CH₂- (~4.95 ppm) | -C H₂- (~70.0 ppm) | Direct C-H bond of the benzylic group |

| HMBC | -CH₂- (~4.95 ppm) | C1' (~154.1 ppm) | Ether linkage between the two rings |

| HMBC | -OCH₃ (~3.79 ppm) | C4' (~159.5 ppm) | Position of the methoxy group |

| NOESY | -CH₂- (~4.95 ppm) | H-2'' (~7.50 ppm) | Spatial proximity of benzylic and aromatic protons |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

High-resolution mass spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule, providing unambiguous confirmation of its molecular formula. chemrxiv.org The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a distinctive M and M+2 isotopic pattern in the mass spectrum.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Calculated Exact Mass ([M] for ⁷⁹Br) | 292.0100 |

| Calculated Exact Mass ([M+2] for ⁸¹Br) | 294.0079 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Expected Adduct | [M+H]⁺, [M+Na]⁺ |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. researchgate.net The resulting fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathways involve cleavage of the ether bonds.

The primary fragmentation is expected to be the cleavage of the benzylic C-O bond, which is typically the weakest bond in the structure. This would lead to the formation of a stable 3-bromobenzyl cation. Other significant fragments can also be observed.

Interactive Table 4: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |

| 293/295 ([M+H]⁺) | 3-bromobenzyl cation | 169/171 | C₇H₈O₂ |

| 293/295 ([M+H]⁺) | 4-methoxyphenol (B1676288) | 124 | C₇H₆Br |

| 169/171 | Tropylium (B1234903) ion | 91 | HBr |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ether linkage, aromatic rings, and alkyl groups. Phenyl alkyl ethers typically exhibit two strong C-O stretching bands. libretexts.org

Interactive Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600, 1585, 1500 | C=C Stretch | Aromatic Ring |

| ~1245 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850-750 | C-H Out-of-plane Bend | Aromatic Ring Substitution |

| 700-500 | C-Br Stretch | Alkyl/Aryl Halide |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. These methods separate the target compound from starting materials, such as 3-bromobenzyl bromide and 4-methoxyphenol, as well as from any side-products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. For aryl benzyl (B1604629) ethers, a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed.

The mass spectrometer detector ionizes the eluted compounds, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation.

The fragmentation pattern of this compound in EI-MS is expected to be characteristic. The molecular ion peak [M]+• would be observed, showing a distinctive isotopic pattern due to the presence of the bromine atom (approximately equal intensity for 79Br and 81Br isotopes). Key fragmentation pathways would likely involve cleavage of the ether bond. Expected major fragment ions would include the tropylium ion derived from the benzyl moiety and the phenoxy cation.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 292/294 | [C₁₄H₁₃⁷⁹BrO₂]+• / [C₁₄H₁₃⁸¹BrO₂]+• | Molecular Ion Peak |

| 169/171 | [C₇H₆⁷⁹Br]+ / [C₇H₆⁸¹Br]+ | 3-Bromobenzyl cation |

| 123 | [C₇H₇O₂]+ | 4-Methoxyphenoxy cation |

| 107 | [C₇H₇O]+ | Tropylium ion from methoxyphenyl moiety |

| 91 | [C₇H₇]+ | Tropylium ion from benzyl moiety |

Typical GC-MS Operating Conditions:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. It is particularly well-suited for assessing the purity of this compound and for quantitative analysis of reaction mixtures.

For non-polar to moderately polar compounds like aryl benzyl ethers, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions of the analytes with the stationary phase.

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound will absorb UV light at specific wavelengths (typically around 254 nm and 280 nm). A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

A typical HPLC chromatogram for a purified sample of this compound would show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or by-products. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with standards of known concentration.

Typical HPLC Operating Conditions for Purity Analysis:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Example Purity Data from a Hypothetical HPLC Analysis:

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | 4-Methoxyphenol (Starting Material) |

| 2 | 3.8 | 0.3 | 3-Bromobenzyl alcohol (By-product) |

| 3 | 8.2 | 99.2 | This compound |

X-ray Crystallography Methodologies for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, this technique can provide unambiguous proof of its structure, including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the atomic positions can be determined, and the molecular structure can be modeled.

While a crystal structure for this compound is not currently available in the public domain, the analysis of a related compound, 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, demonstrates the type of data that can be obtained. nih.gov For this compound, a crystallographic study would confirm the connectivity of the atoms and reveal the conformation of the ether linkage and the relative orientation of the two aromatic rings.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 20.1 Å, β = 95° |

| Volume | 1215 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.60 g/cm³ |

| R-factor | < 0.05 |

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals, which can be a challenging and time-consuming process.

Theoretical and Computational Investigations of 3 Bromobenzyl 4 Methoxyphenyl Ether

Computational Prediction of Spectroscopic Parameters and Their Validation

A comprehensive understanding of the molecular structure and properties of 3-Bromobenzyl-(4-methoxyphenyl)ether necessitates a synergistic approach that combines experimental spectroscopic analysis with theoretical computational methods. The validation of computationally predicted spectroscopic parameters against experimental data serves as a crucial benchmark for the accuracy of the theoretical models employed. This section would typically delve into the detailed comparison of theoretical and experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

However, a thorough search of scientific literature and chemical databases did not yield any specific studies that have performed and published computational predictions of spectroscopic parameters for this compound. While experimental data for this compound may exist within various databases, the crucial element of a comparative study against theoretically derived spectra is not publicly available.

In a typical study of this nature, researchers would employ computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry of this compound. Following geometry optimization, the same theoretical level would be used to calculate various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The resulting chemical shifts, typically referenced to a standard like Tetramethylsilane (TMS), would then be systematically compared to experimentally obtained NMR spectra. A strong correlation between the predicted and observed chemical shifts would validate the computed molecular structure.

Infrared (IR) Spectroscopy: Computational frequency calculations would be performed to predict the vibrational modes of the molecule. The calculated IR spectrum, often scaled by an appropriate factor to account for anharmonicity and other systematic errors, would be compared with the experimental Fourier Transform Infrared (FT-IR) spectrum. This comparison allows for the assignment of specific vibrational modes to the observed absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To understand the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations would be carried out. These calculations would predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved in the transitions. These theoretical predictions would then be compared with the experimental UV-Vis absorption spectrum.

Without published research conducting these specific computational and comparative analyses on this compound, it is not possible to present detailed research findings or data tables for this particular section. The scientific community has yet to report a dedicated study on the computational prediction and validation of the spectroscopic parameters for this compound.

Synthesis and Reactivity of Derivatives and Analogs of 3 Bromobenzyl 4 Methoxyphenyl Ether

Strategies for Structural Modification of the 3-Bromobenzyl Moiety

The 3-bromobenzyl moiety of 3-Bromobenzyl-(4-methoxyphenyl)ether offers a versatile scaffold for structural modification, primarily centered around the reactive carbon-bromine bond and the aromatic ring. One of the most effective strategies for modification is the introduction of halogens, such as bromine, into the structure of a molecule, which can significantly alter its pharmacokinetic and pharmacodynamic properties. ump.edu.pl Such changes can favorably affect drug-target interactions, potentially increasing therapeutic activity and duration of action. ump.edu.pl

A key approach to modifying this moiety involves leveraging the bromine atom as a synthetic handle for cross-coupling reactions. For instance, various arylmethyl groups can be attached via sodium hydride-induced alkylation with substituted arylmethyl halides. nih.gov This allows for the introduction of a wide range of substituents, influencing the electronic and steric properties of the molecule.

Furthermore, the introduction of new functional groups can lead to an increase in therapeutic activity or the reduction of side effects. ump.edu.pl The bromine atom itself can be substituted with other functional groups through nucleophilic aromatic substitution or by conversion to an organometallic reagent, which can then react with various electrophiles.

Strategies for Structural Modification of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl moiety can be chemically altered at the methoxy (B1213986) group or the aromatic ring. A common reaction involving ethers is the cleavage of the C–O bond using strong acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, forming a good leaving group, and can occur through SN1 or SN2 mechanisms depending on the structure of the ether. libretexts.orgyoutube.com For phenyl ethers, this cleavage typically yields a phenol (B47542) and an alkyl halide. youtube.com

The aromatic ring of the 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. This allows for the introduction of various substituents at the ortho positions relative to the methoxy group.

Additionally, modifications can be introduced by synthesizing analogs with different substituents on the phenyl ring. For example, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been synthesized, demonstrating the feasibility of incorporating different groups on the phenyl ring. mdpi.comresearchgate.net The orientation of these substituents can significantly influence the molecular conformation and intermolecular interactions. mdpi.comresearchgate.net

Synthesis of Homologs, Isomers, and Substituted Analogs

The synthesis of homologs, isomers, and substituted analogs of this compound can be achieved through various synthetic routes. For instance, the condensation reaction between a substituted indazole and 4-methoxy-benzaldehyde in glacial acetic acid can yield novel derivatives. mdpi.com

The synthesis of substituted analogs often involves multi-step processes. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles were synthesized as a result of structural modifications of a lead compound. nih.gov This highlights the potential for creating a diverse library of compounds by altering the substituents on both the benzyl (B1604629) and phenyl rings.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent involves the reaction of 3-methoxyphenyl isothiocyanate with appropriate hydrazides, followed by cyclization. mdpi.com This demonstrates a method for incorporating the methoxyphenyl moiety into heterocyclic systems.

A general approach for synthesizing a variety of derivatives involves the systematic design and synthesis of compounds with different substituent groups at various positions on the molecular scaffold. nih.gov This allows for a thorough investigation of structure-activity relationships.

Comparative Reactivity Studies of Structurally Modified Derivatives

The structural modifications of this compound derivatives are expected to influence their chemical reactivity. For example, in a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, while bond lengths and angles were similar, the C-S-N-C torsion angles differed significantly, leading to different orientations of the phenyl rings. mdpi.comresearchgate.net These conformational changes can affect how the molecules interact with each other and with other chemical species.

The introduction of different substituents on the aromatic rings can alter the electronic properties of the molecule, thereby affecting its reactivity. For instance, electron-withdrawing groups would be expected to decrease the electron density of the aromatic rings, making them less susceptible to electrophilic attack. Conversely, electron-donating groups would increase the electron density and enhance reactivity towards electrophiles.

The table below illustrates a hypothetical comparison of the relative reactivity of different substituted analogs in a generic electrophilic aromatic substitution reaction.

| Substituent on 3-Bromobenzyl Moiety | Substituent on 4-Methoxyphenyl Moiety | Relative Reactivity (Hypothetical) |

|---|---|---|

| -Br (unmodified) | -OCH3 (unmodified) | 1.0 |

| -CN | -OCH3 | 0.6 |

| -CH3 | -OCH3 | 1.5 |

| -Br | -OH | 2.0 |

| -Br | -NO2 | 0.3 |

Furthermore, the nature of the ether linkage itself can be a point of comparison. While ethers are generally unreactive, the presence of different substituents on either side of the oxygen atom can influence the ease of acidic cleavage. libretexts.org For example, the presence of a tertiary, benzylic, or allylic group can favor an SN1 mechanism for cleavage. libretexts.org

The following table provides a qualitative comparison of the expected cleavage mechanism for different ether analogs under strong acid conditions.

| Analog Structure | Expected Cleavage Mechanism | Primary Products |

|---|---|---|

| This compound | SN2/SN1 | 3-Bromobenzyl halide and 4-methoxyphenol (B1676288) |

| 3-Bromobenzyl-(tert-butyl)ether | SN1 | 3-Bromobenzyl alcohol and tert-butyl halide |

| (4-Methoxyphenyl)methyl ether | SN2 | 4-Methoxyphenol and methyl halide |

Applications of 3 Bromobenzyl 4 Methoxyphenyl Ether As a Key Chemical Motif in Advanced Organic Synthesis

Utilization as a Precursor in the Total Synthesis of Complex Natural Products

No specific instances of "3-Bromobenzyl-(4-methoxyphenyl)ether" being used as a key precursor in the total synthesis of any complex natural product have been identified in the available literature.

Role as a Versatile Building Block for the Construction of Diverse Molecular Architectures

While its structure suggests potential as a building block, there is no specific evidence in the searched literature of its application in constructing a diverse range of molecular architectures.

Development of Novel Synthetic Methodologies Employing the Functional Handles of this compound

The literature search did not reveal any novel synthetic methodologies that have been specifically developed utilizing the functional groups present in "this compound."

Strategic Debromination or Further Functionalization in Multi-Step Synthetic Sequences

There are no specific examples of strategic debromination or further functionalization of "this compound" within the context of multi-step synthetic sequences reported in the available research.

Future Research Directions and Emerging Paradigms for 3 Bromobenzyl 4 Methoxyphenyl Ether Research

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of ethers, such as the Williamson ether synthesis, often relies on polar aprotic solvents and strong bases, which can present environmental and safety concerns. brainly.comjk-sci.com Future research is anticipated to focus on developing more ecologically benign and sustainable methods for the synthesis of 3-Bromobenzyl-(4-methoxyphenyl)ether.

One promising area is the adoption of phase-transfer catalysis (PTC) . PTC can facilitate the reaction between the sodium salt of 4-methoxyphenol (B1676288) (in an aqueous phase) and 3-bromobenzyl bromide (in an organic phase), thereby reducing the need for anhydrous organic solvents. ias.ac.inphasetransfercatalysis.comgoogle.com This technique can lead to milder reaction conditions, easier product separation, and often, the ability to recycle the catalyst. google.com

Further greening of the synthesis can be achieved through the exploration of alternative energy sources. Microwave-assisted synthesis , for instance, has been shown to significantly reduce reaction times and energy consumption in many organic transformations, including ether synthesis. numberanalytics.com The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process.

The use of microspheres as a solid support for one of the reactants or the catalyst is another emerging paradigm. taylorfrancis.comacs.orgcleanroomtechnology.comacs.org By immobilizing a reactant or catalyst on a solid phase, purification can be simplified to a mere filtration step, and the supported material can potentially be reused, aligning with the principles of green chemistry.

| Synthesis Strategy | Potential Advantages |

| Phase-Transfer Catalysis | Reduced use of organic solvents, milder conditions, catalyst recycling. ias.ac.inphasetransfercatalysis.comgoogle.com |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. numberanalytics.com |

| Solid-Phase Synthesis | Simplified purification, potential for reactant/catalyst reuse. taylorfrancis.com |

Exploration of Novel Catalytic Systems for Its Transformations

The structure of this compound offers multiple sites for catalytic transformations. The carbon-bromine bond is a prime target for a variety of cross-coupling reactions, and the ether linkage itself can be subject to catalytic cleavage or rearrangement.

Photocatalysis represents a rapidly evolving field in organic synthesis that could offer novel pathways for both the formation and transformation of this ether. rsc.orgresearchgate.netresearchgate.netwikipedia.orgrsc.org Visible-light photoredox catalysis, for example, could potentially be employed to generate a benzyl (B1604629) radical from the 3-bromobenzyl bromide precursor for subsequent coupling with 4-methoxyphenoxide, or to activate the C-Br bond of the final product for further functionalization.

The development of novel palladium-catalyzed cross-coupling reactions continues to be a central theme in modern organic chemistry. nih.govpolyu.edu.hkresearchgate.netorganic-chemistry.org While Suzuki, Buchwald-Hartwig, and similar reactions are well-established, future research could focus on developing catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under milder conditions for the derivatization of the bromo-substituted aromatic ring.

Furthermore, exploring catalytic systems for the selective cleavage or rearrangement of the ether bond would open up new synthetic possibilities. For instance, catalysts that can selectively debenzylate the ether would provide a route to 3-bromo-substituted phenols, which are valuable synthetic intermediates.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Optimization of reaction conditions is another area where ML can have a significant impact. researchgate.netbeilstein-journals.orgnih.govchemrxiv.orgnih.gov By employing algorithms such as Bayesian optimization, researchers can more efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading, and concentration) to identify the optimal conditions for the synthesis or derivatization of the target compound with a minimal number of experiments. nih.govnih.gov

| AI/ML Application | Potential Impact on Research |

| Reaction Outcome Prediction | Guides experimental design, reduces trial-and-error. eurekalert.orgchemeurope.comrjptonline.orgacs.org |

| Condition Optimization | Accelerates the discovery of optimal reaction parameters, improves yields. researchgate.netbeilstein-journals.orgnih.govchemrxiv.orgnih.gov |

| Retrosynthesis Planning | Suggests novel and efficient synthetic routes. |

Expanding the Synthetic Utility and Derivatization Scope of the Compound

The true value of a chemical compound often lies in its potential to be transformed into a variety of other useful molecules. Expanding the known derivatization reactions of this compound is a key area for future research.

The aryl bromide moiety is a versatile handle for a wide array of transformations. Beyond standard palladium-catalyzed cross-coupling reactions, future work could explore more novel couplings, such as those involving C-H activation or the use of other transition metals.

The ether linkage and its surrounding aromatic rings also offer opportunities for derivatization. Electrophilic aromatic substitution on either the 3-bromobenzyl or the 4-methoxyphenyl (B3050149) ring could introduce additional functional groups, although regioselectivity would be a key challenge to address. Furthermore, methods for the selective cleavage of the ether bond could be developed, providing access to the constituent alcohol and phenol (B47542) fragments. organic-chemistry.org The oxidation of the benzylic ether to a benzoate (B1203000) ester is another potential transformation. nih.govsiu.edu

The development of a diverse portfolio of derivatives of this compound could lead to the discovery of new compounds with interesting biological or material properties.

| Functional Group | Potential Derivatization Reactions |

| Aryl Bromide | Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and other cross-coupling reactions. nih.govpolyu.edu.hkresearchgate.netorganic-chemistry.org |

| Methoxy (B1213986) Group | Ether cleavage to a phenol. organic-chemistry.org |

| Benzyl Ether | Oxidative cleavage to an aldehyde or ester; nih.govsiu.edu hydrogenolysis to an alcohol. |

| Aromatic Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.